molecular formula C23H18Cl2N2O4S B5114901 ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5114901
M. Wt: 489.4 g/mol
InChI Key: YZFBHSUMMLYPSK-KEBDBYFISA-N
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Description

Ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of indole and thiazolidinone moieties, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O4S/c1-2-31-21(28)13-27-22(29)20(32-23(27)30)10-15-12-26(19-6-4-3-5-16(15)19)11-14-7-8-17(24)18(25)9-14/h3-10,12H,2,11,13H2,1H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFBHSUMMLYPSK-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC(=C(C=C4)Cl)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multi-step reactionsCommon reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

Ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as indole-3-acetic acid and its analogs . What sets ethyl [(5E)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate apart is its unique combination of indole and thiazolidinone moieties, which may confer distinct biological activities and therapeutic potential.

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